2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole
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Overview
Description
2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with isopropylthio and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-di-p-tolyl-1H-imidazole with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the reagents used.
Scientific Research Applications
2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isopropylthio group may play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall mechanism.
Comparison with Similar Compounds
Similar Compounds
1,5-di-p-tolyl-1H-imidazole: Lacks the isopropylthio group, which may result in different chemical and biological properties.
2-(methylthio)-1,5-di-p-tolyl-1H-imidazole: Similar structure but with a methylthio group instead of isopropylthio.
2-(isopropylthio)-1,5-diphenyl-1H-imidazole: Contains phenyl groups instead of p-tolyl groups.
Uniqueness
2-(isopropylthio)-1,5-di-p-tolyl-1H-imidazole is unique due to the presence of both isopropylthio and p-tolyl groups, which can influence its reactivity and interactions with biological targets. This combination of substituents may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1,5-bis(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-14(2)23-20-21-13-19(17-9-5-15(3)6-10-17)22(20)18-11-7-16(4)8-12-18/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZEKYTVRVBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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